

Development of PI3K Inhibitors Using Pyrazole Scaffolds: Application Notes and Protocols

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Compound of Interest

Compound Name: *1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of phosphoinositide 3-kinase (PI3K) inhibitors centered on the pyrazole scaffold. The content herein is curated for researchers and professionals in drug discovery and development, offering a comprehensive guide to the synthesis, in vitro evaluation, and in vivo assessment of these targeted therapeutic agents.

Introduction to Pyrazole-Based PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.^{[1][2]} Its aberrant activation is a frequent event in a wide variety of human cancers, making it a highly attractive target for the development of novel anticancer therapies. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable physicochemical properties and synthetic tractability.^{[3][4]} This has led to the exploration and development of pyrazole-containing molecules as potent and selective PI3K inhibitors.

Data Presentation: In Vitro Potency and In Vivo Pharmacokinetics

The following tables summarize key quantitative data for representative pyrazole-based PI3K inhibitors, facilitating a comparative analysis of their potency and pharmacokinetic profiles.

Table 1: In Vitro Inhibitory Activity of Representative Pyrazole-Based PI3K Inhibitors

Compound ID	PI3K α IC ₅₀ (nM)	PI3K β IC ₅₀ (nM)	PI3K γ IC ₅₀ (nM)	PI3K δ IC ₅₀ (nM)	mTOR IC ₅₀ (nM)	Cell Line	Cell Viability IC ₅₀ (μ M)	Reference
Pictilisib (GDC-0941)	3	33	75	3	>1000	U87MG (Glioblastoma)	0.95	[2][5]
PC3 (Prostate)	0.28	[5]						
A2780 (Ovarian)	0.14	[5]						
Compound 1	372	-	-	-	-	MV4-11 (Leukemia)	0.093	[6]
Compound 2	-	-	-	-	-	SNU44 9 (Hepatocellular Carcinoma)	50-100	[7]
Compound 3	-	-	-	-	-	PANC-1 (Pancreatic)	-	[8]

Note: '-' indicates data not available in the cited sources.

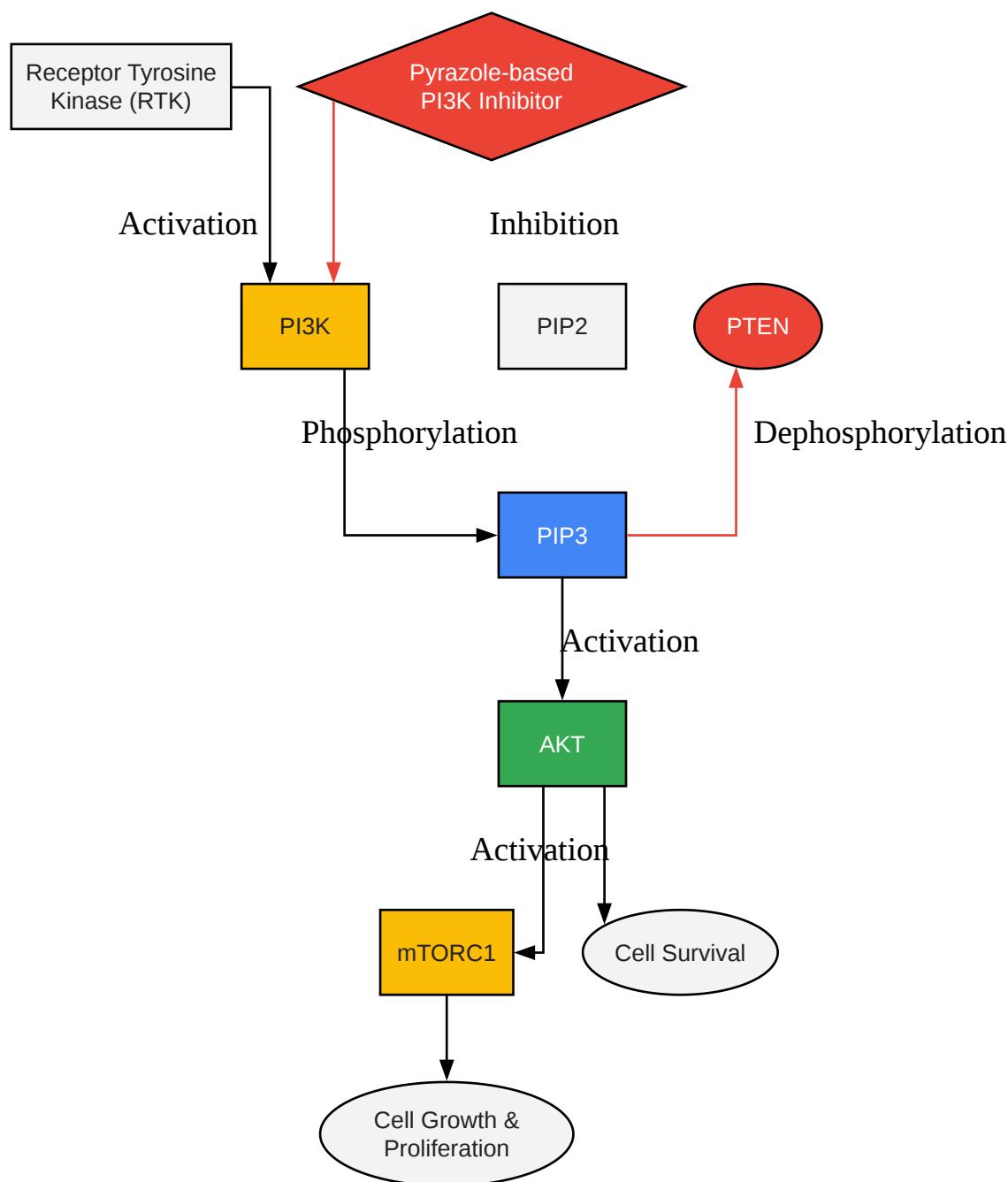
Table 2: Pharmacokinetic Parameters of Representative Pyrazole-Containing Kinase Inhibitors in Preclinical Species

Compound ID	Species	Route	T ^{1/2} (h)	C _{max} (ng/mL)	AUC (ng·h/mL)	Oral Bioavailability (%)	Reference
GNE-A	Mouse	PO	-	-	-	88.0	[9]
Rat	PO	1.67	-	-	11.2	[9]	
Dog	PO	16.3	-	-	55.8	[9]	
Monkey	PO	-	-	-	72.4	[9]	
Amdizalisib	Mouse	PO	-	-	-	Moderate	[10]
Rat	PO	-	-	-	Moderate	[10]	
Dog	PO	-	-	-	Moderate	[10]	
Monkey	PO	-	-	-	Moderate	[10]	

Note: '-' indicates data not available in the cited sources. GNE-A is a MET kinase inhibitor included as an example of a pyrazole-containing drug with published pharmacokinetic data.

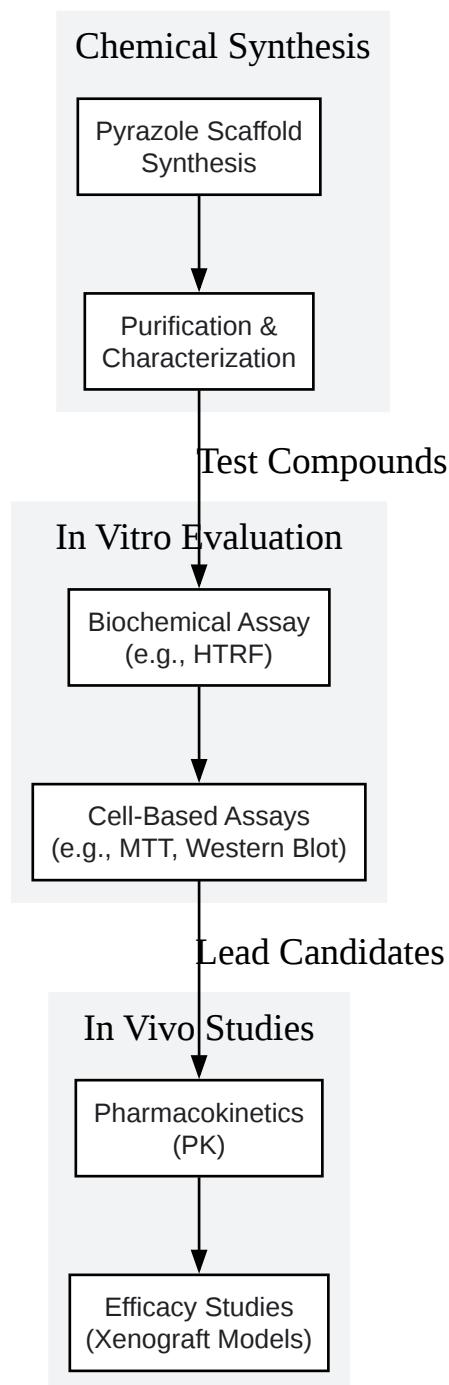
Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the development of PI3K inhibitors. The following diagrams, generated using the DOT language, illustrate the PI3K signaling pathway, a general workflow for inhibitor evaluation, and a representative synthesis scheme.

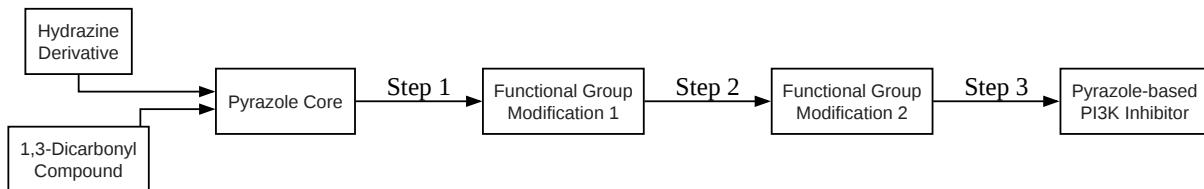


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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazole-based inhibitors.

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Caption: General experimental workflow for the development and evaluation of pyrazole-based PI3K inhibitors.



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